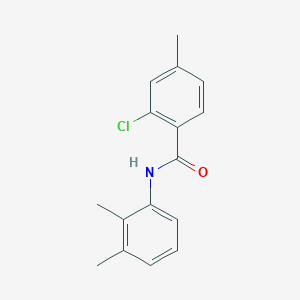

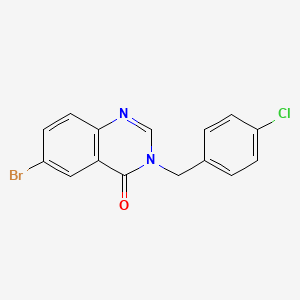

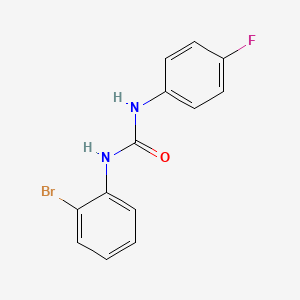

![molecular formula C19H16N2O3 B5854560 N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)

N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-component reactions or condensation reactions. For instance, a mixture of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate undergoes a smooth addition reaction to produce highly functionalized bifurans and thiophen-2-ylfurans, indicating a method that might be adapted for the synthesis of N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide (Sayahi et al., 2015).

Molecular Structure Analysis

Studies on similar compounds have shown that molecular structure can be elucidated using techniques like X-ray crystallography, which reveals details about bond lengths, angles, and overall geometry. For example, crystal structure analysis of similar hydrazides provides insights into molecular orientation and intermolecular interactions, such as hydrogen bonding and weak C—H⋯O interactions (Shang Shan et al., 2011).

Chemical Reactions and Properties

N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide and its analogs participate in various chemical reactions. For instance, cycloaddition reactions of nitrilimines derived from N-phenyl-2-furohydrazonyl chloride to different dipolarophiles allow the synthesis of diversified 3-(2-furyl)-2-pyrazoline derivatives, showcasing the compound's reactivity and potential for generating a range of chemical structures (Shawali et al., 1990).

Mécanisme D'action

Target of Action

A related compound, (+)-2-(4-biphenyl)propionic acid, has been found to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

Based on its structural similarity to (+)-2-(4-biphenyl)propionic acid, it may also interact with prostaglandin g/h synthase 1 . The interaction could potentially inhibit the enzyme’s activity, thereby reducing the production of prostaglandins.

Biochemical Pathways

If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may affect thearachidonic acid pathway . By inhibiting Prostaglandin G/H synthase 1, it could potentially reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammation and pain responses.

Result of Action

If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may result in a decrease in prostaglandin production, potentially leading to reduced inflammation and pain .

Safety and Hazards

Propriétés

IUPAC Name |

N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-18(20-21-19(23)17-7-4-12-24-17)13-14-8-10-16(11-9-14)15-5-2-1-3-6-15/h1-12H,13H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTWVHWRDPVBBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-(4-phenylphenyl)acetyl]furan-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-propylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5854486.png)

![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)

![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)